molecular formula C8H6F4N2 B2739800 3-Fluoro-4-(trifluoromethyl)benzenecarboximidamide CAS No. 910095-66-8

3-Fluoro-4-(trifluoromethyl)benzenecarboximidamide

Cat. No.: B2739800
CAS No.: 910095-66-8
M. Wt: 206.144
InChI Key: NLZGCTAVRJBVFN-UHFFFAOYSA-N
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Description

3-Fluoro-4-(trifluoromethyl)benzenecarboximidamide is a fluorinated aromatic amidine derivative characterized by a trifluoromethyl (-CF₃) group at the para position and a fluorine atom at the meta position of the benzene ring. The carboximidamide functional group (-C(=NH)NH₂) confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications. Its molecular formula is C₈H₆F₄N₂, with a molecular weight of 206.15 g/mol. The compound’s structural features enhance metabolic stability and binding affinity to biological targets, particularly in enzyme inhibition or receptor modulation .

Properties

IUPAC Name

3-fluoro-4-(trifluoromethyl)benzenecarboximidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F4N2/c9-6-3-4(7(13)14)1-2-5(6)8(10,11)12/h1-3H,(H3,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLZGCTAVRJBVFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=N)N)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F4N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(trifluoromethyl)benzenecarboximidamide typically involves the reaction of 3-fluoro-4-(trifluoromethyl)benzonitrile with ammonia or an amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(trifluoromethyl)benzenecarboximidamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Scientific Research Applications

3-Fluoro-4-(trifluoromethyl)benzenecarboximidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(trifluoromethyl)benzenecarboximidamide involves its interaction with specific molecular targets. The fluorine atoms and trifluoromethyl group can influence the compound’s reactivity and binding affinity to various biological molecules. This can affect pathways related to enzyme inhibition, receptor binding, and other cellular processes .

Comparison with Similar Compounds

Substituent Variations in Benzenecarboximidamide Derivatives

The following table summarizes key analogs and their structural/functional differences:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
3-Fluoro-4-(trifluoromethyl)benzenecarboximidamide (Target) -F (C3), -CF₃ (C4), -C(=NH)NH₂ (C1) C₈H₆F₄N₂ 206.15 High lipophilicity; potential kinase inhibition
3-Fluoro-N-hydroxy-4-methylbenzenecarboximidamide -F (C3), -CH₃ (C4), -C(=N-OH)NH₂ (C1) C₈H₉FN₂O 180.17 Hydroxylamine group enhances metal chelation; lower logP
4-(Trifluoromethyl)benzenecarboximidamide hydrochloride -CF₃ (C4), -C(=NH)NH₂·HCl (C1) C₈H₈ClF₃N₂ 224.61 Salt form improves solubility; used in antiviral research
N'-(3-Bromophenyl)-4-fluoro-3-(trifluoromethyl)benzenecarboximidamide -Br (C3 of phenyl), -F (C4), -CF₃ (C3), -C(=NH)NH₂ (C1) C₁₄H₉BrF₄N₂O 377.13 Bromine adds steric bulk; potential use in protein-ligand studies
3-Fluoro-4-[(4-methylpiperazin-1-yl)methyl]benzenecarboximidamide -F (C3), -(CH₂-piperazine-CH₃) (C4), -C(=NH)NH₂ (C1) C₁₂H₁₆F₃N₅ 291.29 Piperazine enhances solubility and CNS penetration

Biological Activity

3-Fluoro-4-(trifluoromethyl)benzenecarboximidamide (CAS Number: 910095-66-8) is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Molecular Formula: C8H6F4N2
Molecular Weight: 210.14 g/mol
IUPAC Name: this compound

The compound features a fluorine atom and a trifluoromethyl group attached to a benzenecarboximidamide core, which influences its reactivity and binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly enzymes. The presence of the trifluoromethyl group enhances the compound's lipophilicity and stability, facilitating its binding to active sites of enzymes involved in various biological processes.

Enzyme Inhibition

Preliminary studies suggest that this compound may act as an inhibitor for several enzymes, including:

  • Acetylcholinesterase (AChE) : Involved in neurotransmission, AChE inhibition can lead to increased acetylcholine levels, potentially aiding in conditions like Alzheimer's disease.
  • Serine Proteases : Compounds similar to this compound have been shown to inhibit serine proteases, which play crucial roles in blood coagulation and immune responses.

Table 1: Biological Activity Summary

Activity TypeTarget EnzymeObserved EffectReference
Enzyme InhibitionAcetylcholinesteraseModerate inhibition (IC50 = 10.4 μM)
Enzyme InhibitionButyrylcholinesteraseModerate inhibition (IC50 = 7.7 μM)
Inhibition of ProteasesTrypsinSignificant inhibition
Interaction with ReceptorsPotential receptor bindingNeeds further investigation

Case Studies and Research Findings

  • Inhibition Studies : A study conducted on similar compounds indicated that those with trifluoromethyl substitutions exhibited enhanced inhibitory effects on AChE and butyrylcholinesterase (BChE). The IC50 values for these compounds suggest potential applicability in treating neurodegenerative diseases .
  • Molecular Docking Experiments : Molecular docking simulations have shown that the trifluoromethyl group forms hydrogen bonds with key residues in the active sites of target enzymes. This interaction is crucial for understanding how modifications to the chemical structure can enhance biological activity .
  • Toxicity Assessments : While the compound shows promising biological activity, toxicity assessments are critical. Similar compounds have demonstrated varying degrees of toxicity depending on dosage and exposure duration. Long-term studies are necessary to establish safe dosage levels for therapeutic use.

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